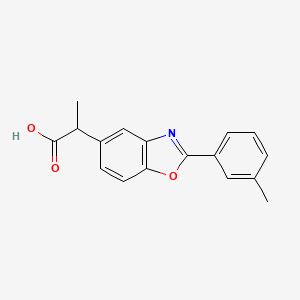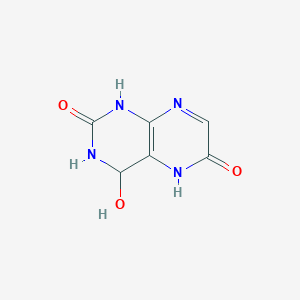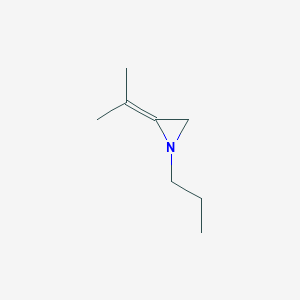
1-Bromo-8-(methylsulfanyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-(methylsulfanyl)octane is an organic compound with the molecular formula C9H19BrS. It belongs to the class of alkyl halides, characterized by a long carbon chain terminated by a bromine atom and a methylsulfanyl group. This compound is primarily used in organic synthesis, serving as an intermediate in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-8-(methylsulfanyl)octane can be synthesized through the reaction of 8-bromo-1-octanol with methylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 8-bromo-1-octanol with methylthiol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-8-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 8-(methylsulfanyl)octane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: 8-(methylsulfanyl)octanol, 8-(methylsulfanyl)octanenitrile, or 8-(methylsulfanyl)octylamine.
Oxidation: 1-Bromo-8-(methylsulfinyl)octane or 1-Bromo-8-(methylsulfonyl)octane.
Reduction: 8-(methylsulfanyl)octane.
Applications De Recherche Scientifique
1-Bromo-8-(methylsulfanyl)octane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the study of carbon-chain interactions and reaction mechanisms.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-(methylsulfanyl)octane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by various nucleophiles, facilitating the introduction of different functional groups into the molecule. This property is exploited in the synthesis of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromooctane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
8-Bromo-1-octanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
1-Bromo-8-(methylsulfinyl)octane: An oxidized form of 1-Bromo-8-(methylsulfanyl)octane, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
64053-04-9 |
|---|---|
Formule moléculaire |
C9H19BrS |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
1-bromo-8-methylsulfanyloctane |
InChI |
InChI=1S/C9H19BrS/c1-11-9-7-5-3-2-4-6-8-10/h2-9H2,1H3 |
Clé InChI |
PHFGEXYMLZOZHZ-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


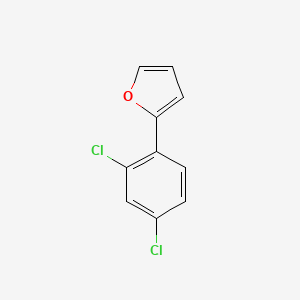

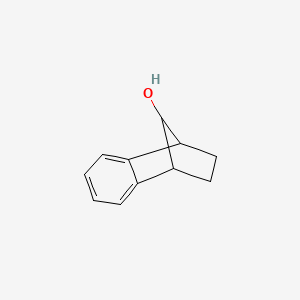

![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
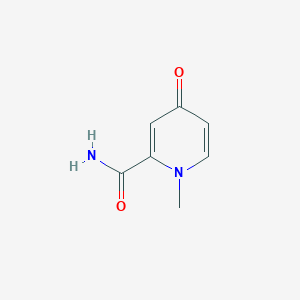
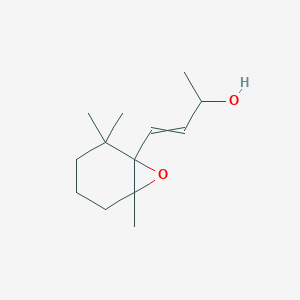
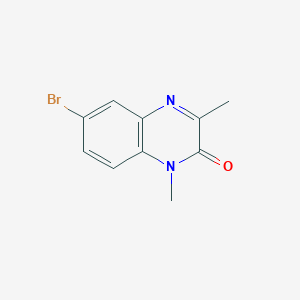
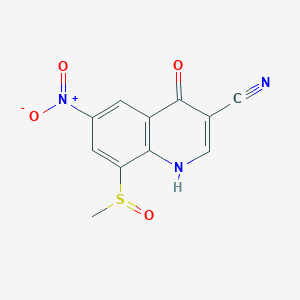
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
